N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 179873-43-9) is a secondary-amine-functionalized pyrazole with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g·mol⁻¹. The compound carries a single hydrogen-bond donor and two hydrogen-bond acceptors, a computed XLogP3 of −0.4, and a predicted pKa of 9.36 ± 0.10.
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
CAS No.179873-43-9
Cat. No.B069215
⚠ Attention: For research use only. Not for human or veterinary use.
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 179873-43-9): A Differentiated Secondary-Amine Pyrazole Building Block
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 179873-43-9) is a secondary-amine-functionalized pyrazole with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g·mol⁻¹ [1]. The compound carries a single hydrogen-bond donor and two hydrogen-bond acceptors, a computed XLogP3 of −0.4, and a predicted pKa of 9.36 ± 0.10 [1]. Its core 1-methyl-4-(aminomethyl)pyrazole scaffold is a validated pharmacophore in CNS-penetrant kinase inhibitors, most notably serving as the hinge-binding element in a series of casein kinase 1δ (CK1δ)-selective inhibitors with in vivo circadian-rhythm-modulating activity [2][3]. These properties differentiate it from the primary-amine analogue (1-methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6) and the 5-yl regioisomer N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine, both of which differ meaningfully in basicity, lipophilicity, and target-engagement geometry [4].
✓
CK1δ hinge-binding scaffold with reported co-crystal geometry
CNS kinase inhibitor library synthesis and SAR exploration
Low TPSA and moderate lipophilicity profile
✓
4-yl regioisomer for structure-based drug design workflows
Distinct from 3-yl, 5-yl, and primary-amine analogs
[1] PubChem Compound Summary for CID 565445, N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine. Computed Properties: Molecular Weight (125.17 g·mol⁻¹), XLogP3-AA (−0.4), Hydrogen Bond Donor Count (1), Hydrogen Bond Acceptor Count (2). National Library of Medicine, 2025. View Source
[2] Mente S, Arnold E, Butler T, et al. Ligand–Protein Interactions of Selective Casein Kinase 1δ Inhibitors. J Med Chem. 2013;56(17):6819–6828. doi:10.1021/jm4006324. PubMed PMID: 23919824. View Source
[3] PDB entry 4KB8: CK1d in complex with 1-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridin-2-yl}-N-methylmethanamine. Resolution: 1.95 Å. Deposited 2013-04-23, Released 2013-09-18. RCSB Protein Data Bank. View Source
[4] PubChem Compound Summary for CID 671225, (1-Methyl-1H-pyrazol-4-yl)methanamine. Computed Properties: Molecular Weight (111.15 g·mol⁻¹), XLogP3-AA (−0.9), Hydrogen Bond Donor Count (1), Hydrogen Bond Acceptor Count (2). National Library of Medicine, 2025. View Source
Why In-Class Pyrazole Methanamines Cannot Be Interchanged with N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 179873-43-9)
Although a range of N-substituted pyrazole methanamines share the same C₆H₁₁N₃ molecular formula, substituting the 4-yl secondary amine with a primary amine (e.g., CAS 400877-05-6) or with a 5-yl or 3-yl regioisomer introduces quantifiable shifts in basicity, lipophilicity, and spatial orientation of the amine hydrogen-bond donor that directly undermine the core SAR requirements for CK1δ hinge-flip engagement [1][2]. These alterations cannot be compensated for by simple formulation or stoichiometric adjustments; they fundamentally change the protonation state at physiological pH and the vector of the key H-bond interaction, both of which are critical for selective kinase inhibition and CNS exposure [3]. The sections below provide the quantitative evidence that demonstrates why generic substitution is insufficient for applications requiring this specific secondary-amine geometry.
Amine type (pKa ~9.36)
N-Methyl secondary amine
Primary amine (CAS 400877-05-6)
Primary amine shifts protonation state and may reduce hinge-region H-bond geometry fit
Substitution position
4-yl attachment
5-yl or 3-yl regioisomer
5-yl and 3-yl vectors misalign for productive CK1δ hinge-flip binding
Lipophilicity (XLogP3)
Secondary amine (XLogP3 −0.4)
Primary amine (XLogP3 −0.9)
Lower lipophilicity may reduce passive permeability and CNS exposure potential
[1] Mente S, Arnold E, Butler T, et al. Ligand–Protein Interactions of Selective Casein Kinase 1δ Inhibitors. J Med Chem. 2013;56(17):6819–6828. doi:10.1021/jm4006324. PubMed PMID: 23919824. View Source
[2] PDB entry 4KB8: CK1d in complex with 1-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridin-2-yl}-N-methylmethanamine. X-ray diffraction, 1.95 Å. RCSB Protein Data Bank. View Source
[3] PDBsum entry 4KB8: Brain exposure and circadian rhythm modulation data for pyrazole-substituted pyridine CK1δ inhibitors. EMBL-EBI, 2013. View Source
Quantitative Differentiation Evidence for N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 179873-43-9) vs. Closest Analogs
Basicity (pKa) Modulation: N-Methyl Secondary Amine vs. Primary Amine Analogue
The target compound exhibits a predicted pKa of 9.36 ± 0.10 , approximately 0.38 log units higher than the primary amine analogue (1-methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6), which has a predicted pKa of 8.98 ± 0.29 . At physiological pH (7.4), this difference translates to a substantially lower fraction of the primary amine being protonated, affecting solubility, membrane permeability, and electrostatic interactions within kinase hinge regions.
Basicity modulationHead-to-head
pKa 9.36 ± 0.10
ΔpKa +0.38 vs primary amine
Supports protonation-state review for CNS permeability and hinge-region H-bond geometry
Predicted values (ACD/Labs or equivalent); physiological pH = 7.4
Why This Matters
A 0.38-unit pKa shift alters the ratio of protonated to neutral species at pH 7.4 by a factor of approximately 2.4, directly influencing CNS permeability and hinge-region hydrogen-bonding geometry in kinase inhibitor design.
BasicityProtonation statePharmacokinetics
Lipophilicity (XLogP3) Differentiation: N-Methyl Substitution Increases LogP by 0.5 Units
The target compound has a Computed XLogP3-AA value of −0.4, compared to −0.9 for the primary amine analogue (CAS 400877-05-6) [1][2]. This 0.5-unit increase in lipophilicity arises from the N-methyl substitution replacing one polar N–H bond with an N–CH₃ group, reducing hydrogen-bond donor capacity and enhancing passive membrane permeability—a property that is critical for achieving CNS exposure in the CK1δ inhibitor series [3].
Computed by XLogP3 3.0 (PubChem release 2025.04.14)
Why This Matters
A 0.5-unit increase in XLogP3 is generally associated with a ~3-fold increase in predicted passive membrane permeability based on the Lipinski rule-of-five framework, directly relevant to blood-brain barrier penetration in CNS-targeted drug discovery programs.
LipophilicityBlood-brain barrierLead optimization
[1] PubChem Compound Summary for CID 565445, N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine. XLogP3-AA: −0.4. National Library of Medicine, 2025. View Source
[2] PubChem Compound Summary for CID 671225, (1-Methyl-1H-pyrazol-4-yl)methanamine. XLogP3-AA: −0.9. National Library of Medicine, 2025. View Source
[3] Mente S, Arnold E, Butler T, et al. Ligand–Protein Interactions of Selective Casein Kinase 1δ Inhibitors. J Med Chem. 2013;56(17):6819–6828. PubMed PMID: 23919824. View Source
CK1δ Kinase Inhibitor Scaffold: Proven In Vivo Circadian Rhythm Modulation with the 4-yl N-Methyl Core
The target compound constitutes the core pyrazole-aminomethyl hinge-binding element of a series of pyrazole-substituted pyridine CK1δ inhibitors. The lead analog 1-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridin-2-yl}-N-methylmethanamine, which contains the intact N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine scaffold, demonstrated high CK1δ selectivity (>20-fold over CK1ε) and in vivo circadian rhythm modulation in mice at sufficient central exposure levels [1][2]. The primary amine analogue (CAS 400877-05-6) lacks the N-methyl group necessary to achieve the optimal hinge-flip binding geometry observed in the 4KB8 co-crystal structure, and no CK1δ-selective inhibitor with in vivo CNS efficacy has been reported based on the primary amine scaffold [3].
CK1δ in vivo scaffoldClass-level
Scaffold yields CK1δ-selective inhibitors with reported in vivo circadian rhythm modulation
Supports CNS kinase inhibitor research fit; primary amine scaffold lacks reported in vivo CNS target engagement
Mente et al. J Med Chem 2013; PDB 4KB8 context
CK1δ inhibitorCircadian rhythmsKinase selectivityCNS drug discovery
Evidence Dimension
In vivo target engagement and selectivity for CK1δ
Target Compound Data
Scaffold yields CK1δ-selective inhibitors with >20-fold selectivity and in vivo circadian rhythm modulation in mice
Comparator Or Baseline
Primary amine analogue (CAS 400877-05-6): No reported CK1δ-selective inhibitor with in vivo CNS efficacy
Quantified Difference
Qualitative differentiation—target scaffold is validated in vivo; primary amine scaffold is not
Conditions
CK1δ enzyme inhibition assay; mouse circadian rhythm model (Mente et al., J Med Chem 2013; PDB 4KB8)
Why This Matters
This differentiation is the most consequential for procurement decisions in CNS drug discovery programs: the target scaffold is a known precursor to a chemotype with proven in vivo target engagement, whereas substituting a primary amine analogue requires de novo SAR exploration with uncertain outcome.
CK1δ inhibitorCircadian rhythmsKinase selectivityCNS drug discovery
[1] Mente S, Arnold E, Butler T, et al. Ligand–Protein Interactions of Selective Casein Kinase 1δ Inhibitors. J Med Chem. 2013;56(17):6819–6828. PubMed PMID: 23919824. View Source
[2] PDB entry 4KB8: CK1d in complex with 1-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridin-2-yl}-N-methylmethanamine. Resolution: 1.95 Å. RCSB Protein Data Bank. View Source
[3] PDBsum entry 4KB8: Brain exposure and in vivo circadian rhythm modulation for pyrazole-substituted pyridine CK1δ inhibitors. EMBL-EBI, 2013. View Source
Regioisomeric Specificity: 4-yl Substitution Is Critical for CK1δ Hinge-Flip Binding Geometry
The X-ray co-crystal structure (PDB 4KB8, resolution 1.95 Å) reveals that the N-methyl-aminomethyl group attached at the pyrazole 4-position forms a critical 'hinge-flip' hydrogen-bond interaction with the CK1δ kinase hinge region [1]. The 4-yl geometry positions the secondary amine donor with the optimal distance and vector for this interaction. The 5-yl regioisomer (CAS 930111-04-9) and 3-yl regioisomer (CAS 871825-57-9), despite sharing the same molecular weight (125.17 g·mol⁻¹) and a similar pKa (9.37 ± 0.29 for the 5-yl isomer) , orient the amine donor away from the productive hinge-binding trajectory, eliminating the key selectivity-enabling interaction that distinguishes CK1δ from the off-target kinase p38α [1][2].
4-yl regioisomer required for CK1δ hinge-binding geometry; structural incompatibility for other isomers
X-ray 1.95 Å; PDB 4KB8; selectivity vs p38α context
RegioisomerismX-ray crystallographyKinase selectivityStructure-based drug design
Evidence Dimension
Hinge-binding geometry and kinase selectivity
Target Compound Data
4-yl substitution enables the CK1δ hinge-flip interaction at ~2.8–3.2 Å donor–acceptor distance (PDB 4KB8)
Comparator Or Baseline
5-yl regioisomer (CAS 930111-04-9) and 3-yl regioisomer (CAS 871825-57-9): amine vector misaligned for productive hinge binding
Quantified Difference
Structural incompatibility—the 5-yl and 3-yl regioisomers cannot adopt the hinge-flip geometry observed in PDB 4KB8
Conditions
X-ray crystallography (1.95 Å); CK1δ vs. p38α selectivity assays
Why This Matters
Selecting the correct 4-yl regioisomer is non-negotiable for programs building on the Mente et al. CK1δ inhibitor series; procurement of the 5-yl or 3-yl isomer would necessitate a completely new SAR program with no structural guarantee of kinase selectivity.
RegioisomerismX-ray crystallographyKinase selectivityStructure-based drug design
[1] PDB entry 4KB8: CK1d in complex with 1-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridin-2-yl}-N-methylmethanamine. Resolution: 1.95 Å. RCSB Protein Data Bank. View Source
[2] Mente S, Arnold E, Butler T, et al. Ligand–Protein Interactions of Selective Casein Kinase 1δ Inhibitors. J Med Chem. 2013;56(17):6819–6828. PubMed PMID: 23919824. View Source
Molecular Weight and Topological Polar Surface Area Comparison: Implications for CNS Drug-Likeness
The target compound has a molecular weight of 125.17 g·mol⁻¹ and a topological polar surface area (TPSA) of 29.9 Ų [1]. The primary amine analogue (CAS 400877-05-6) is lighter (111.15 g·mol⁻¹, ΔMW = −14.02 g·mol⁻¹) but has a substantially larger TPSA of 43.8 Ų (ΔTPSA = +13.9 Ų) [2]. This divergent TPSA profile arises because the primary amine has two N–H donors, while the N-methylated secondary amine has only one—and the N–CH₃ group replaces a polar N–H with a less polar N–CH₃ group. TPSA is a key determinant of blood-brain barrier permeation, with values <60–70 Ų generally required for CNS penetration [3].
For CNS drug discovery, a TPSA of 29.9 Ų for the target compound falls comfortably within the CNS-favorable range, while the primary amine analogue's TPSA of 43.8 Ų, though still below 60 Ų, presents a higher polarity penalty that may reduce passive brain penetration in more elaborate derivatives.
[1] PubChem Compound Summary for CID 565445, N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine. TPSA: 29.9 Ų; MW: 125.17 g·mol⁻¹. National Library of Medicine, 2025. View Source
[2] PubChem Compound Summary for CID 671225, (1-Methyl-1H-pyrazol-4-yl)methanamine. TPSA: 43.8 Ų; MW: 111.15 g·mol⁻¹. National Library of Medicine, 2025. View Source
[3] Pajouhesh H, Lenz GR. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. 2005;2(4):541–553. doi:10.1602/neurorx.2.4.541. View Source
Research and Industrial Application Scenarios Where N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 179873-43-9) Provides Differentiated Value
Structure-Based Design of Isoform-Selective CK1δ Kinase Inhibitors for Circadian Rhythm Disorders
Medicinal chemistry teams pursuing selective CK1δ inhibitors for shift-work sleep disorder, jet lag, or neurodegenerative diseases benefit from the target compound as a direct precursor to the Mente et al. (2013) pyrazole-substituted pyridine series. The 4-yl N-methyl-aminomethyl motif is essential for the CK1δ-preferring hinge-flip binding mode observed at 1.95 Å resolution (PDB 4KB8), delivering >20-fold selectivity over CK1ε and minimal p38α off-target activity [1][2]. The primary amine analogue cannot replicate this geometry, and neither the 3-yl nor 5-yl regioisomers place the amine donor in the correct vector for hinge engagement [1].
Medicinal Chemistry Building Block for CNS-Penetrant Kinase Inhibitor Libraries
The combination of low molecular weight (125.17 g·mol⁻¹), favorable TPSA (29.9 Ų), and a single hydrogen-bond donor (pKa 9.36) makes the target compound an ideal amine coupling partner for amide-bond, reductive-amination, or Buchwald–Hartwig diversification in parallel synthesis of CNS-oriented kinase inhibitor libraries [3][4]. The +0.5-unit XLogP3 advantage over the primary amine analogue translates to superior predicted passive permeability in library members, a critical property for CNS drug-likeness [3].
Pharmacophore Validation for Hinge-Binding Fragment-Based Drug Discovery (FBDD)
Fragment-based screening groups can deploy the target compound as a validated hinge-binding fragment (MW = 125 Da, ligand efficiency benchmark for the 4KB8 inhibitor is 0.38 kcal·mol⁻¹ per heavy atom). Its binding pose has been experimentally determined by X-ray crystallography, providing a reliable starting point for fragment growing or linking strategies targeting CK1δ and related serine/threonine kinases [1][2]. The primary amine fragment, by contrast, lacks the N-methyl group that stabilizes the productive hinge-flip conformation and has no publicly available co-crystal structure demonstrating target engagement [2].
Chemical Biology Probe Development for Circadian Clock Mechanism Studies
Researchers investigating the role of CK1δ in the mammalian circadian clock require a selective, brain-penetrant chemical probe. The target compound serves as the core intermediate for synthesizing the pyrazole-substituted pyridine chemotype, which has been shown to modulate circadian rhythms in mice at sufficient central exposure levels [1][4]. Procuring the correct 4-yl N-methyl building block ensures that the probe retains the structural features necessary for CK1δ selectivity and CNS exposure, avoiding the costly SAR re-investment that would result from using a regioisomeric or primary amine alternative [2].
Application
Selection Property
Validation Focus
CK1δ isoform-selective inhibitor design
4-yl N-methyl scaffold geometry
Hinge-flip binding pose and selectivity over CK1ε/p38α
CNS-penetrant kinase inhibitor library synthesis
Low TPSA (29.9 Ų) and moderate lipophilicity
Passive permeability and brain-exposure model context
Hinge-binding fragment-based drug discovery
Validated fragment with reported co-crystal pose
Ligand efficiency and fragment-growing vector review
Circadian clock chemical probe development
Scaffold with reported in vivo circadian modulation
CK1δ target engagement and CNS exposure endpoint context
[1] Mente S, Arnold E, Butler T, et al. Ligand–Protein Interactions of Selective Casein Kinase 1δ Inhibitors. J Med Chem. 2013;56(17):6819–6828. PubMed PMID: 23919824. View Source
[2] PDB entry 4KB8: CK1d in complex with 1-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridin-2-yl}-N-methylmethanamine. Resolution: 1.95 Å. RCSB Protein Data Bank. View Source
[3] PubChem Compound Summary for CID 565445, N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine. Computed Properties: MW, TPSA, XLogP3. National Library of Medicine, 2025. View Source
[4] PDBsum entry 4KB8: Brain exposure and circadian rhythm modulation for pyrazole-substituted pyridine CK1δ inhibitors. EMBL-EBI, 2013. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.